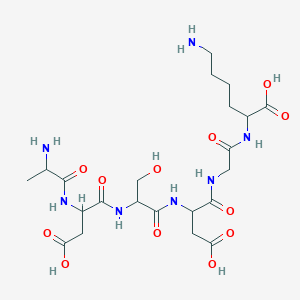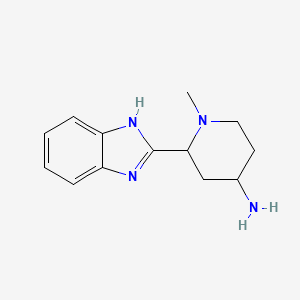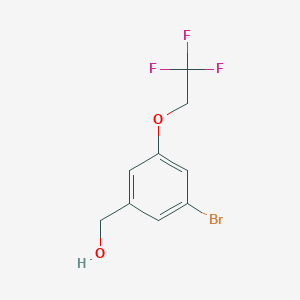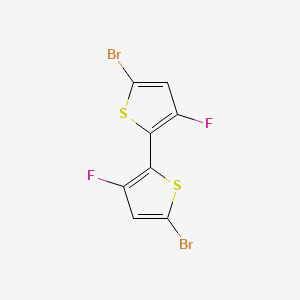
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a complex structure that includes an ethyl ester, a benzyl group, and a methylsulfonyl group, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetate, benzyl bromide, and methylsulfonyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of ethyl acetate with benzyl bromide in the presence of a base like sodium hydride.
Amidation: The intermediate is then subjected to amidation with an appropriate amine to form the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester or amide functionalities, converting them into alcohols or amines, respectively.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions due to its structural complexity. It may also serve as a model compound in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of new therapeutic pathways and targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the ester and amide functionalities can participate in hydrogen bonding and electrostatic interactions. The methylsulfonyl group can act as a leaving group in substitution reactions, enabling the compound to modify its targets.
類似化合物との比較
Similar Compounds
®-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate: The enantiomer of the compound , with similar chemical properties but different biological activities.
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate: Lacks the methylsulfonyl group, leading to different reactivity and applications.
Methyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from synthetic chemistry to biological studies.
特性
分子式 |
C15H21NO6S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
ethyl 2-[[(2S)-2-benzyl-3-methylsulfonyloxypropanoyl]amino]acetate |
InChI |
InChI=1S/C15H21NO6S/c1-3-21-14(17)10-16-15(18)13(11-22-23(2,19)20)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,16,18)/t13-/m0/s1 |
InChIキー |
DXQVFSHKIICNIO-ZDUSSCGKSA-N |
異性体SMILES |
CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C |
正規SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)



![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)
![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)



![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)
